3-benzyl-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-Benzyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex heterocyclic compound that features a thienopyrimidine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of various functional groups, including a benzyl group, a piperidine ring, and a thienopyrimidine scaffold, contributes to its diverse chemical reactivity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Introduction of Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Attachment of Piperidine Ring: The piperidine ring can be attached through reductive amination reactions involving 4-methylpiperidine and suitable aldehydes or ketones.
Formation of Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the thienopyrimidine core with thiol-containing reagents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can take place at the benzyl or piperidine moieties using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols, amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Benzyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes, including cell cycle regulation and apoptosis.
Chemical Biology: The compound serves as a tool to study the mechanisms of action of thienopyrimidine derivatives and their interactions with proteins and enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-Benzyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit certain kinases, leading to alterations in cell signaling pathways and induction of apoptosis in cancer cells . The sulfanyl and piperidine moieties play crucial roles in binding to the active sites of these targets, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,4-b]pyridine Derivatives: These compounds also feature a thienopyrimidine scaffold and are studied for their therapeutic potential.
Piperidine Derivatives: Compounds containing piperidine rings are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
3-Benzyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is unique due to its combination of a thienopyrimidine core with a benzyl group and a piperidine ring. This unique structure imparts distinct chemical reactivity and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H25N3O2S2 |
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Molecular Weight |
415.6 g/mol |
IUPAC Name |
3-benzyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H25N3O2S2/c1-15-7-10-23(11-8-15)18(25)14-28-21-22-17-9-12-27-19(17)20(26)24(21)13-16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3 |
InChI Key |
ISTCBUBYILQUIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SCC3 |
Origin of Product |
United States |
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